molecular formula C13H16BrNO3S B3054179 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone CAS No. 58722-39-7

2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone

Cat. No. B3054179
CAS RN: 58722-39-7
M. Wt: 346.24 g/mol
InChI Key: GGASFYUIEFYFCE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is a chemical compound with the molecular formula C13H16BrNO3S and a molecular weight of 346.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is represented by the formula C13H16BrNO3S . The InChI code for this compound is 1S/C13H16BrNO3S/c14-10-13(16)11-4-6-12(7-5-11)19(17,18)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone include a molecular weight of 346.24 , a density of 1.367g/cm3 , a boiling point of 400.22ºC at 760 mmHg , and a melting point of 81-86ºC .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone, focusing on six unique fields:

Pharmaceutical Development

2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, which includes a piperidine moiety, is crucial for the development of drugs targeting neurological disorders, such as antipsychotics and antidepressants . The compound’s ability to interact with neurotransmitter receptors makes it a key component in medicinal chemistry.

Organic Synthesis

This compound is widely used in organic synthesis due to its bromine atom, which can participate in various substitution reactions. It serves as a building block for creating more complex molecules, including heterocycles and other functionalized organic compounds . Its versatility in synthetic pathways makes it a staple in chemical research laboratories.

Material Science

In material science, 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is utilized in the development of novel polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength . These materials have applications in electronics, coatings, and nanotechnology.

Biological Research

The compound is also used in biological research to study enzyme interactions and protein modifications. Its ability to form covalent bonds with specific amino acids makes it a useful tool for probing enzyme mechanisms and identifying active sites . This application is particularly important in the field of biochemistry and molecular biology.

Chemical Biology

In chemical biology, 2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is employed as a probe to study cellular processes. It can be used to label and track biomolecules within cells, providing insights into cellular dynamics and signaling pathways . This application is essential for understanding disease mechanisms and developing targeted therapies.

Environmental Chemistry

The compound’s reactivity also finds applications in environmental chemistry, where it is used to study the degradation of pollutants and the formation of environmentally benign products . Its role in catalytic processes helps in developing sustainable methods for pollution control and waste management.

Safety and Hazards

2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to move to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2-bromo-1-(4-piperidin-1-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c14-10-13(16)11-4-6-12(7-5-11)19(17,18)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASFYUIEFYFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368907
Record name 2-Bromo-1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone

CAS RN

58722-39-7
Record name 2-Bromo-1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(piperidine-1-sulfonyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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